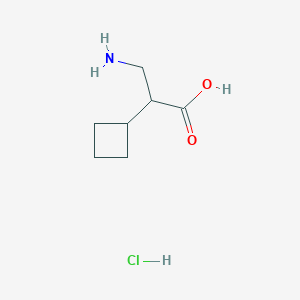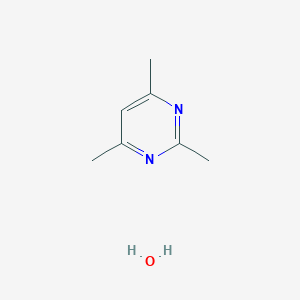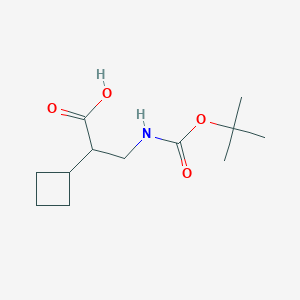![molecular formula C19H22N2 B6309762 2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole CAS No. 1422518-55-5](/img/structure/B6309762.png)
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole, also known as 2-benzyl-5-ethyl-1H-pyrrole, is an organic compound that is widely used in the synthesis of various compounds and materials. It is a useful intermediate in organic synthesis and is often used as a starting material for the synthesis of various heterocyclic compounds. The compound has also been studied for its potential applications in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole is a useful intermediate in organic synthesis and has been widely studied for its potential applications in medicinal chemistry and drug discovery. The compound has been used in the synthesis of various heterocyclic compounds, including those that have potential applications in the treatment of cancer and other diseases. Additionally, the compound has been studied for its potential applications in the synthesis of various polymers and materials.
Mécanisme D'action
The mechanism by which 2-benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole acts is not fully understood. However, it is believed that the compound may interact with specific receptors in the body and modulate their activity. Additionally, the compound may interact with other molecules in the body and affect their behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been studied for its potential applications in the treatment of various diseases, including cancer and other diseases. Additionally, the compound has been studied for its potential applications in the synthesis of various polymers and materials.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole is a useful intermediate in organic synthesis and has a wide range of applications in the laboratory. The compound is relatively stable and can be synthesized in a variety of ways. Additionally, the compound is relatively inexpensive and can be purchased in bulk. However, the compound is sensitive to light and air and should be stored in a dark, airtight container.
Orientations Futures
The potential applications of 2-benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole are vast and there are many possible future directions for research. These include further investigation into the compound’s mechanism of action, its potential applications in medicinal chemistry and drug discovery, its potential applications in the synthesis of various polymers and materials, and its potential applications in the treatment of various diseases. Additionally, further research into the compound’s biochemical and physiological effects may reveal new and exciting applications for the compound.
Méthodes De Synthèse
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole can be synthesized using a variety of methods. One common method involves the reaction between 5-ethyl-1H-pyrrole and benzyl bromide in the presence of sodium bicarbonate. This reaction produces this compound as a product. Other synthetic methods include the reaction between 5-ethyl-1H-pyrrole and benzyl iodide in the presence of potassium carbonate, as well as the reaction between 5-ethyl-1H-pyrrole and benzyl chloride in the presence of sodium bicarbonate.
Propriétés
IUPAC Name |
2-benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-2-16-8-9-17(20-16)10-11-18-12-13-19(21-18)14-15-6-4-3-5-7-15/h3-9,12-13,20-21H,2,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEOJQUTCYAUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CCC2=CC=C(N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)



![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)



